

# SR9243: A Technical Guide to a Novel LXR Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR9243    |           |
| Cat. No.:            | B10762187 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**SR9243** is a synthetic small molecule that has garnered significant interest in the scientific community for its potent and selective activity as a Liver X Receptor (LXR) inverse agonist. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **SR9243**, intended to serve as a valuable resource for professionals in research and drug development.

# **Chemical Structure and Properties**

**SR9243** is a benzenesulfonamide derivative with a complex molecular structure. Its systematic IUPAC name is N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]methyl]benzenesulfonamide. The molecule was designed for systemic exposure, distinguishing it from earlier LXR inverse agonists like SR9238 which possess a rapidly metabolized ester moiety.[1]

A summary of the key chemical and physical properties of **SR9243** is presented in the table below.



| Property          | Value                                                                                                                            | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C31H32BrNO4S2                                                                                                                    | [2][3] |
| Molecular Weight  | 626.62 g/mol                                                                                                                     | [2][3] |
| IUPAC Name        | N-[2-(3-<br>Bromophenyl)ethyl]-2,4,6-<br>trimethyl-N-[[3'-(methylsulfonyl)<br>[1,1'-biphenyl]-4-<br>yl]methyl]benzenesulfonamide |        |
| CAS Number        | 1613028-81-1                                                                                                                     | [3][4] |
| Appearance        | White to off-white solid                                                                                                         | [5]    |
| Purity            | ≥98%                                                                                                                             |        |
| Solubility        | Soluble in DMSO (up to 20 mM or 33 mg/mL)                                                                                        | [6]    |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 2 years                                                                         | [2][5] |

# **Mechanism of Action: LXR Inverse Agonism**

SR9243 functions as a selective inverse agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a critical role in regulating the expression of genes involved in lipid metabolism and inflammation.[1] Unlike LXR agonists that activate these receptors, SR9243 suppresses their basal activity. It achieves this by inducing the recruitment of corepressor proteins to LXR, thereby downregulating the transcription of LXR target genes to below basal levels.[1][4] This targeted action on LXRs leads to the inhibition of two key metabolic pathways often dysregulated in cancer: the Warburg effect (aerobic glycolysis) and de novo lipogenesis.[1]





Click to download full resolution via product page

Caption: Signaling pathway of SR9243 as an LXR inverse agonist.



## **Biological Activity and Efficacy**

SR9243 demonstrates broad anti-tumor activity across a range of cancer cell lines by selectively targeting cancer cell metabolism.[1][4] It potently reduces the viability of cancer cells at nanomolar concentrations by inhibiting lipogenic gene expression, which leads to the depletion of intracellular lipids.[4][5] Notably, the cytotoxic effects of SR9243 can be rescued by supplementing the cell culture media with fatty acids like oleate, stearate, and palmitate, confirming its mechanism of action through lipid depletion.[4][5] Importantly, SR9243 appears to be non-toxic to non-malignant cells.[1]

The table below summarizes the half-maximal inhibitory concentrations (IC50) of **SR9243** in various cancer cell lines.

| Cell Line                    | Cancer Type | IC50 (approx.) |  |
|------------------------------|-------------|----------------|--|
| PC3                          | Prostate    | 15-104 nM      |  |
| DU-145                       | Prostate    | 15-104 nM      |  |
| SW620                        | Colorectal  | 15-104 nM      |  |
| HT29                         | Colorectal  | 15-104 nM      |  |
| HOP-62                       | Lung        | 15-104 nM      |  |
| NCI-H23                      | Lung        | 15-104 nM      |  |
| (Data sourced from[2][4][5]) |             |                |  |

In vivo studies using mouse xenograft models have shown that **SR9243** effectively inhibits tumor growth.[4] It achieves this by suppressing glycolysis and lipogenesis within the tumor, leading to apoptotic cancer cell death.[4] A significant advantage observed in these studies is the lack of common toxic side effects such as weight loss, hepatotoxicity, or inflammation.[1][4] [7]

# **Key Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of **SR9243**.



#### In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic effects of SR9243 on cancer cell lines.

- Cell Plating: Cancer cells (e.g., DU-145, SW620, HOP-62) are cultured in 96-well plates.[6]
- Treatment: Cells are treated with varying concentrations of **SR9243** (or a vehicle control, typically DMSO) in media containing 1% Fetal Bovine Serum (FBS) and antibiotics.[6]
- Incubation: The treated cells are incubated for 96 hours.
- Viability Assessment: Cell viability is measured using a commercial assay kit, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS), according to the manufacturer's instructions.[6]





Click to download full resolution via product page

Caption: Workflow for an in vitro cell viability assay.



#### **Colony Formation Assay**

This assay assesses the long-term effect of **SR9243** on the proliferative capacity of cancer cells.

- Cell Plating: Cancer cells are plated at a low density (e.g., 5,000 cells per well) in 6-well plates.[5]
- Treatment: Cells are treated with a vehicle control (DMSO) or SR9243 at specified concentrations (e.g., 100 nM).[5]
- Incubation: The cells are allowed to grow for approximately 4 days, or until visible colonies are formed.[5]
- Fixation and Staining: The colonies are fixed with 1% formaldehyde and then stained with a 0.05% crystal violet solution.[5]
- Analysis: The number and size of the colonies are quantified to determine the effect of the treatment on clonogenic survival.

### In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of **SR9243** in a living organism.

- Animal Models: Immunocompromised mice (e.g., Nu/Nu) are typically used.
- Tumor Implantation: Cancer cells (e.g., SW620, DU-145) are subcutaneously injected into the flanks of the mice to establish tumors.
- Treatment Administration: Once tumors reach a palpable size, mice are treated with either a vehicle solution (e.g., 10% DMSO, 10% Tween-80) or **SR9243**.[2][5] A common dosage is 30-60 mg/kg administered via intraperitoneal (i.p.) injection once daily.[2][6]
- Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the study. Signs of toxicity are also observed daily.[1][2]
- Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as histology and biomarker assessment.[2]



#### Conclusion

**SR9243** is a promising therapeutic candidate that selectively targets the metabolic vulnerabilities of cancer cells through LXR inverse agonism. Its ability to inhibit both the Warburg effect and lipogenesis, coupled with a favorable in vivo safety profile, makes it a compelling molecule for further investigation in oncology drug development. The detailed information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this novel compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SR9243 MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [SR9243: A Technical Guide to a Novel LXR Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762187#sr9243-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com